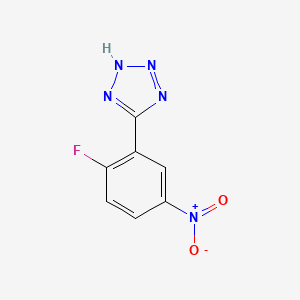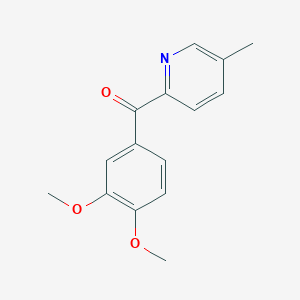
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2-fluoro-5-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole typically involves the reaction of 2-fluoro-5-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or acetonitrile, temperatures ranging from 50°C to 100°C.
Cycloaddition: Alkenes or alkynes, copper(I) iodide (CuI) catalyst, solvents like toluene or dichloromethane (DCM).
Major Products Formed
Reduction: 5-(2-Fluoro-5-aminophenyl)-2H-tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Cycloaddition: New heterocyclic compounds with potential biological activity.
科学的研究の応用
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)-2H-tetrazole: Similar structure but with a different position of the nitro group.
5-(2-Chloro-5-nitrophenyl)-2H-tetrazole: Similar structure with a chlorine atom instead of fluorine.
5-(2-Fluoro-5-aminophenyl)-2H-tetrazole: Reduction product of the nitro compound.
Uniqueness
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is unique due to the combination of the fluoro and nitro groups, which can influence its reactivity and potential applications. The presence of the tetrazole ring also adds to its versatility in various chemical reactions and biological activities.
特性
IUPAC Name |
5-(2-fluoro-5-nitrophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYMBWDUWZGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)











![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
